1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine
Overview
Description
The compound "1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine" is a derivative of the pyrazole class, which is characterized by a 5-membered ring containing two nitrogen atoms. The trifluoroethyl group attached to the first position of the ring and the amino group at the fourth position are indicative of the compound's potential for chemical modification and biological activity. Pyrazole derivatives are known for their wide range of applications in medicinal chemistry due to their pharmacological properties.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. One approach is the heterocyclization reaction of 5-bromo-4-methoxy-1,1,1-trifluoropent-3-en-2-ones with amines, which has been shown to be an efficient and environmentally friendly method, yielding products such as 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles with up to 98% yield . Another method involves the acylation of heteroaromatic amines, leading to the formation of 1,2,3-triazolo[4,5-b]pyridines and pyrazolo[4,3-b]pyridines through cyanoacetylation reactions followed by cyclization . These methods highlight the versatility and efficiency of synthesizing pyrazole derivatives.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be elucidated using techniques such as X-ray diffraction analysis. For instance
Scientific Research Applications
Synthesis and Applications in Chemistry
1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine and its derivatives have been extensively studied for their applications in chemical synthesis and drug discovery. An efficient, solvent-free synthesis method for heterocyclic ketene aminal derivatives based on 1H-pyrazol-5(4H)-one, a closely related compound, has been developed. This method is notable for its high efficiency, environmental friendliness, and suitability for large-scale synthesis, making these compounds promising for drug discovery applications (Yu et al., 2013).
Pharmaceutical and Antibacterial Research
In the field of pharmaceutical research, 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine derivatives have been utilized in the development of novel antibacterial agents. For instance, a novel oxazolidinone antibacterial candidate was synthesized using an intermediate compound closely related to 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine, demonstrating its potential in antibiotic development (Yang et al., 2014).
Catalysis and Organic Synthesis
1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine has been utilized in catalysis research as well. For example, a Rh(III)-catalyzed intermolecular C-H amination of 1-aryl-1H-pyrazol-5(4H)-ones, compounds structurally similar to 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine, was achieved, highlighting its use in facilitating complex organic reactions (Wu et al., 2014).
Fluorescence and Electro-Optical Applications
Compounds derived from 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine have been explored for their high-fluorescence intensity, making them candidates for use in organic light-emitting diodes (OLEDs). The introduction of trifluoromethyl substituents significantly alters their chemical and physical properties, influencing parameters such as HOMO and LUMO levels, which are crucial for OLED performance (Szlachcic et al., 2017).
Polymerization and Material Science
In the field of material science, derivatives of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine have been applied in the polymerization process. For example, zinc(II) carboxylate complexes based on pyrazolylethyl-amine were used as catalysts for the copolymerization of CO2 and cyclohexene oxide. This application demonstrates the potential of these compounds in creating new materials such as poly(cyclohexene carbonate), highlighting their versatility in material science (Matiwane et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(2,2,2-trifluoroethyl)pyrazol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3N3/c6-5(7,8)3-11-2-4(9)1-10-11/h1-2H,3,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXLDVHECBHMRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426786 | |
Record name | 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00426786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine | |
CAS RN |
919278-39-0 | |
Record name | 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00426786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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